Para-Substituent Electronic Effect on Anticancer Cytotoxicity: 4-Chlorophenyl vs. 4-Fluorophenyl
The 4-fluorophenyl analog (CAS 1798396-83-4) has demonstrated significant cytotoxicity against human breast and lung cancer cell lines, with inhibitory activity directly linked to the electron-withdrawing capacity of the para-halogen . The chlorine substituent in CAS 1798416-59-7 possesses a distinct combination of Hammett sigma values and lipophilicity (π constant) compared to fluorine, which is predicted to modulate both potency and target selectivity. While quantitative IC50 data for the 4-chlorophenyl analog is not yet publicly reported, the documented activity of the 4-fluorophenyl analog confirms the essential role of the para-halogen, positioning CAS 1798416-59-7 as the necessary probe for completing a halogen-scanning SAR series .
| Evidence Dimension | Cytotoxicity against cancer cell lines (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to differ based on altered electronic and lipophilic properties of the 4-chlorophenyl group. |
| Comparator Or Baseline | (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1798396-83-4): demonstrated significant cytotoxicity against human breast and lung cancer cells. |
| Quantified Difference | The halogen-dependent activity difference is established; specific fold-change in IC50 for the 4-chlorophenyl analog is a key data point awaiting generation. |
| Conditions | Human cancer cell line viability assays, specific cell lines not detailed. |
Why This Matters
Procuring CAS 1798416-59-7 is essential for generating the missing comparative data point needed to complete a full halogen-scanning SAR analysis for this chemotype.
